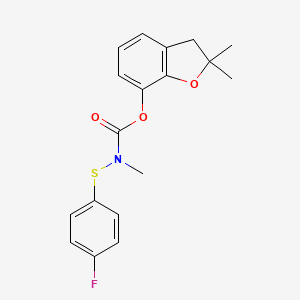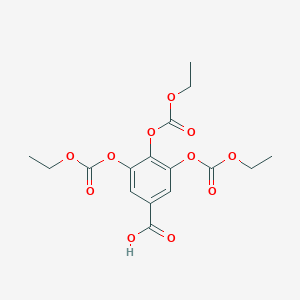
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a pyridine ring, and a chlorine atom at the 6th position. It is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural features and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 2-chloronicotinic acid under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzimidazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with DNA or RNA, leading to the disruption of nucleic acid functions. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Benzimidazol-2-one: Lacks the chlorine and pyridine substituents, resulting in different chemical and biological properties.
1,3-Dihydro-2H-benzimidazol-2-one: Similar core structure but without the chlorine and pyridine groups.
6-Chloro-1H-benzimidazole: Contains the chlorine substituent but lacks the pyridine ring.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- is unique due to the presence of both the chlorine atom and the pyridine ring, which confer distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry.
Propriétés
Numéro CAS |
89659-90-5 |
|---|---|
Formule moléculaire |
C12H8ClN3O |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
5-chloro-3-pyridin-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-5-9-10(7-8)16(12(17)15-9)11-3-1-2-6-14-11/h1-7H,(H,15,17) |
Clé InChI |
AIOSRSXBGGIJJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C3=C(C=CC(=C3)Cl)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


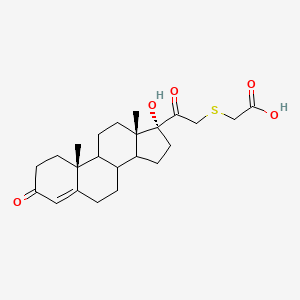
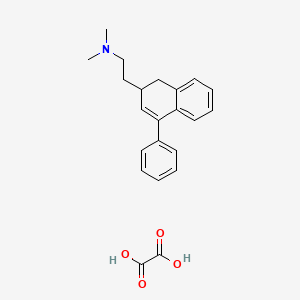
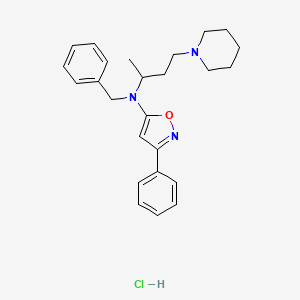
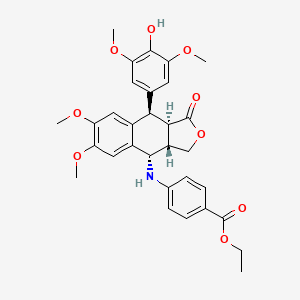

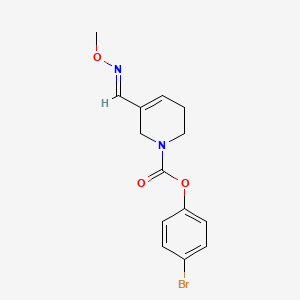

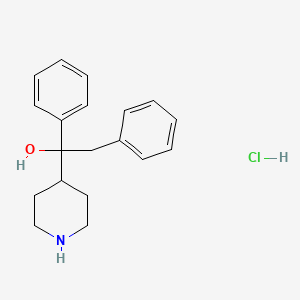
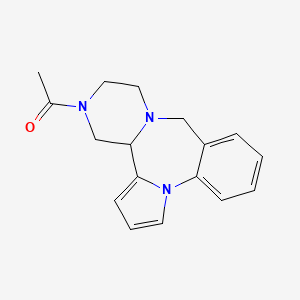
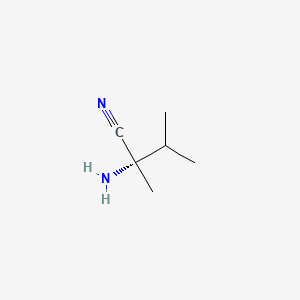
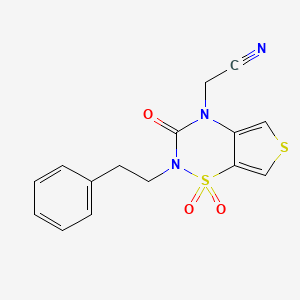
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
